3-Chloro-4-neopentylphenylboronic acid Pinacol Ester

描述

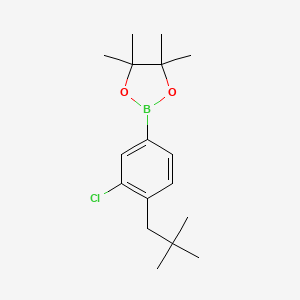

3-Chloro-4-neopentylphenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a neopentyl (2,2-dimethylpropyl) group at the 4-position, linked to a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ester. This compound is of significant interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates for constructing biaryl and heteroaryl frameworks .

The neopentyl group introduces steric bulk, which can modulate reactivity and solubility.

属性

分子式 |

C17H26BClO2 |

|---|---|

分子量 |

308.7 g/mol |

IUPAC 名称 |

2-[3-chloro-4-(2,2-dimethylpropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C17H26BClO2/c1-15(2,3)11-12-8-9-13(10-14(12)19)18-20-16(4,5)17(6,7)21-18/h8-10H,11H2,1-7H3 |

InChI 键 |

PHLAUVLUFQQFEE-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(C)(C)C)Cl |

产品来源 |

United States |

准备方法

Lithiation of 1-Chloro-3-fluoro-2-neopentylbenzene

-

- Starting material: 1-chloro-3-fluoro-2-neopentylbenzene (or equivalent neopentyl-substituted chlorobenzene)

- Base: Alkyl lithium reagent (commonly n-butyllithium)

- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether

- Temperature: Typically -78 °C to 0 °C to control regioselectivity and prevent side reactions

Process:

The alkyl lithium reagent deprotonates the aromatic ring ortho to the fluorine substituent, generating a lithiated aryl intermediate. The neopentyl group’s steric bulk influences regioselectivity and lithiation site.

Reaction with Electrophilic Boron Source

Electrophile:

Commonly, trialkyl borates such as trimethyl borate or boronic acid derivatives are used.Procedure:

The lithiated intermediate is added to the electrophilic boron reagent at low temperature, leading to the formation of an arylboronate species.

Hydrolysis and Acidification

Hydrolysis:

The arylboronate is treated with aqueous base (e.g., sodium hydroxide solution) to convert it into a trihydroxyborate intermediate.Acidification:

Subsequent acidification with mineral acid (e.g., hydrochloric acid) liberates the free boronic acid.

Pinacol Esterification

-

- Boronic acid intermediate

- Pinacol (2,3-dimethyl-2,3-butanediol)

- Solvent: Typically anhydrous solvents such as toluene or dichloromethane

- Conditions: Reflux or room temperature with removal of water (using Dean-Stark apparatus or molecular sieves)

Outcome:

The boronic acid condenses with pinacol to form the corresponding pinacol ester with high yield (>90% reported for similar compounds).

Comparative Data Table of Related Boronic Acid Pinacol Esters

Research Findings and Mechanistic Insights

Lithiation Regioselectivity:

The presence of chloro and fluoro substituents directs lithiation ortho to fluorine due to its strong inductive effect, facilitating selective metalation.Boronic Acid Formation:

The electrophilic boron reagent reacts rapidly with the aryl lithium intermediate, forming a boronate species that is stable under aqueous basic conditions before acidification.Pinacol Ester Stability:

Pinacol esters exhibit enhanced stability compared to free boronic acids, facilitating isolation and storage. The neopentyl group’s steric bulk may influence the esterification kinetics and the final compound’s reactivity in cross-coupling reactions.Applications:

The synthesized pinacol esters serve as valuable intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures with potential applications in pharmaceuticals and materials science.

Summary of Preparation Method

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1. Aromatic Lithiation | Alkyl lithium (e.g., n-butyllithium), THF, -78 °C | Lithiated 3-chloro-4-neopentylbenzene | Regioselective lithiation |

| 2. Boronation | Electrophilic boron reagent (e.g., trimethyl borate) | Arylboronate intermediate | Rapid electrophilic trapping |

| 3. Hydrolysis and Acidification | Aqueous base (NaOH), then acid (HCl) | 3-Chloro-4-neopentylphenylboronic acid | Conversion to free boronic acid |

| 4. Pinacol Esterification | Pinacol, anhydrous solvent, reflux or room temp | This compound | High yield, stable ester |

化学反应分析

Types of Reactions

3-Chloro-4-neopentylphenylboronic acid Pinacol Ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.

Protodeboronation: Removal of the boronic ester group to yield the corresponding hydrocarbon.

Oxidation: Conversion to the corresponding phenol or quinone derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or toluene.

Protodeboronation: Catalysts such as palladium or copper, and solvents like methanol or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds

Protodeboronation: Hydrocarbons

Oxidation: Phenols or quinones

科学研究应用

3-Chloro-4-neopentylphenylboronic acid Pinacol Ester is extensively used in scientific research due to its versatility:

Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: In the development of boron-containing drugs and probes for biological studies.

Industry: Used in the production of advanced materials and polymers.

作用机制

The primary mechanism of action for 3-Chloro-4-neopentylphenylboronic acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or triflate.

相似化合物的比较

Key Properties :

- Molecular Formula : Estimated as C₁₇H₂₅BClO₂ (based on substituent analysis).

- Molecular Weight : ~320 g/mol (approximated from similar structures).

- Solubility : Expected to exhibit high solubility in chloroform and ethers, consistent with pinacol esters’ general behavior .

Structural and Substituent Effects

The electronic and steric profiles of substituents critically influence boronic esters’ reactivity and applications. Below is a comparative analysis of select analogs:

Table 1: Structural Comparison of Boronic Acid Pinacol Esters

Key Observations :

- Steric Effects : The neopentyl group’s bulk may hinder transmetalation in Suzuki couplings compared to smaller substituents (e.g., ethoxy or methoxycarbonyl) .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, nitro) enhance electrophilicity, accelerating oxidative addition in cross-couplings .

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For instance:

- Chloroform : High solubility for most pinacol esters, including 3-chloro-4-ethoxy derivatives (up to 50 mg/mL) .

- Hydrocarbons: Lower solubility (e.g., <5 mg/mL in methylcyclohexane) due to non-polar environments .

The neopentyl group’s hydrophobicity may further reduce aqueous solubility compared to polar analogs (e.g., 3-fluoro-4-methoxycarbonylphenylboronic ester) . Stability under acidic or oxidative conditions varies; for example, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂ to form a colored product (λmax 405 nm), whereas electron-donating substituents like neopentyl may slow such reactions .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent steric and electronic profiles:

- High Reactivity : Esters with electron-withdrawing groups (e.g., CF₃, nitro) or small substituents (e.g., F, methoxy) exhibit faster coupling rates .

- Moderate Reactivity : Bulky groups (neopentyl, ethoxy) slow transmetalation but improve selectivity for hindered substrates .

For example, 3-chloro-4-fluoro-5-methylphenylboronic acid pinacol ester (CAS 1402238-26-9) achieves >90% yield in couplings with aryl halides under optimized Pd catalysis , whereas neopentyl-substituted analogs may require higher temperatures or specialized ligands.

生物活性

3-Chloro-4-neopentylphenylboronic acid pinacol ester is a boronic ester that has garnered attention due to its unique structural features and potential applications in organic synthesis and medicinal chemistry. This compound is characterized by a chloro substituent and a neopentyl group attached to a phenyl ring, making it a versatile intermediate in various chemical transformations, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 236.62 g/mol. The structure includes a boron atom bonded to three oxygen atoms and one carbon atom from the neopentyl group, contributing to its reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅BClO₂ |

| Molecular Weight | 236.62 g/mol |

| CAS Number | Not specified |

| Purity | Typically >98% |

Biological Activity

The biological activity of this compound can be understood through its interactions in chemical reactions and potential therapeutic applications. Research indicates that boronic esters like this compound can form stable complexes with certain ligands, enhancing their reactivity in cross-coupling reactions. The presence of electron-withdrawing groups, such as the chloro substituent, significantly affects the nucleophilicity of the boron center, influencing reaction rates and selectivity .

- Suzuki-Miyaura Coupling : This compound is primarily utilized in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds. The reaction mechanism involves the formation of a boronate complex that facilitates the transmetalation step with palladium catalysts .

- Reactivity with Electrophiles : Studies show that the compound exhibits varying levels of reactivity depending on its substituents. The chloro group enhances electrophilicity, which can be exploited in designing more active pharmaceutical agents .

Case Studies and Research Findings

Several studies have explored the biological implications of boronic esters, including this compound:

- Study 1 : A study demonstrated that the compound could effectively couple with various aryl halides under mild conditions, yielding high-purity products suitable for further biological testing .

- Study 2 : Another investigation focused on the influence of different substituents on the reactivity and selectivity of boronic esters in medicinal chemistry applications. It was found that compounds with electron-withdrawing groups exhibited enhanced reactivity towards nucleophiles, suggesting potential applications in drug development .

Comparative Analysis

The following table compares this compound with other similar compounds regarding their structural features and potential biological activities.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chloro and neopentyl substituents | High nucleophilicity; effective in Suzuki reactions |

| 3-Chloro-4-(4-morpholinyl)benzeneboronic acid pinacol ester | Morpholine group | Potential for enhanced solubility and activity |

| 3-Chloro-2-cyanophenylboronic acid neopentyl glycol ester | Cyano group | Different electronic properties affecting reactivity |

常见问题

Basic Questions

Q. What analytical methods are recommended for verifying the purity and structural integrity of 3-Chloro-4-neopentylphenylboronic acid Pinacol Ester?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is ideal for assessing purity, with retention time comparison to reference standards .

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹¹B) confirms structural integrity. For example, the pinacol ester’s methyl groups appear as a singlet at ~1.3 ppm in ¹H NMR .

- Gas Chromatography (GC) with flame ionization detection (FID) can quantify volatile impurities if present .

Q. How should this boronic ester be stored to maintain stability in laboratory settings?

- Methodological Answer :

- Store in airtight containers under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis or oxidation .

- Avoid exposure to moisture and acidic/basic conditions, which may cleave the pinacol ester moiety .

Q. What are the critical physical properties (e.g., solubility, melting point) influencing its use in cross-coupling reactions?

- Key Data :

- Solubility : Typically soluble in THF, DMF, and dichloromethane but insoluble in water .

- Melting Point : Analogous chloro-substituted pinacol esters (e.g., 3-Chloro-4-ethoxy-5-fluorophenyl derivatives) melt at ~120–140°C .

- LogP : Estimated at ~1.7–2.5 (hydrophobic character), impacting reaction solvent selection .

Advanced Research Questions

Q. How can protodeboronation be minimized during Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- Use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with optimized base concentration (e.g., K₂CO₃ or Cs₂CO₃) to suppress side reactions .

- Maintain anhydrous conditions and degas solvents to prevent boronic acid formation .

- Monitor reaction progress via TLC or LC-MS to detect early-stage degradation .

Q. What experimental designs are effective for studying its reactivity in H₂O₂ detection systems?

- Methodological Answer :

- Kinetic Studies : Use UV-Vis spectroscopy (e.g., at 400 nm for nitrophenol release) to track H₂O₂-induced ester cleavage rates under physiological conditions (pH 8, 37°C) .

- Interference Testing : Evaluate selectivity against reactive oxygen species (ROS) like O₂⁻ or ONOO⁻ by spiking with ascorbic acid or glutathione .

- Limit of Detection (LOD) : Calibrate with H₂O₂ standards (0.5–40 μM) to establish linear response ranges .

Q. How do steric effects from the neopentyl group influence its reactivity in cross-coupling versus smaller substituents (e.g., methyl or methoxy)?

- Methodological Answer :

- Perform comparative kinetic studies with analogs (e.g., 3-Chloro-4-methylphenylboronic ester vs. neopentyl derivatives) under identical Suzuki conditions .

- Analyze activation barriers via DFT calculations to quantify steric hindrance effects on transition-state geometries .

- Use X-ray crystallography to compare boronate coordination geometries in precatalyst complexes .

Q. What strategies resolve contradictions in catalytic efficiency data between batch and flow-chemistry systems?

- Methodological Answer :

- Parameter Optimization : Adjust residence time, temperature, and mixing efficiency in flow reactors to match batch conditions .

- In-line Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation/degradation in real time .

- Scale-Down Experiments : Replicate flow conditions in microreactors to isolate variables (e.g., mass transfer limitations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。